Benzenebismaleimide adduct
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
10403-51-7 |
|---|---|
Molecular Formula |
C14H12N2O4 |
Molecular Weight |
272.26 g/mol |
IUPAC Name |
(1R,2S,3R,7S,8R,9S,10S,14R)-5,12-diazapentacyclo[7.5.2.02,8.03,7.010,14]hexadec-15-ene-4,6,11,13-tetrone |
InChI |
InChI=1S/C14H12N2O4/c17-11-7-3-1-2-4(8(7)12(18)15-11)6-5(3)9-10(6)14(20)16-13(9)19/h1-10H,(H,15,17,18)(H,16,19,20)/t3-,4+,5+,6-,7-,8+,9-,10+ |
InChI Key |
DRCJGCOYHLTVNR-ZUIZSQJWSA-N |
SMILES |
C1=CC2C3C(C1C4C2C(=O)NC4=O)C5C3C(=O)NC5=O |
Isomeric SMILES |
C1=C[C@H]2[C@@H]3[C@H]([C@@H]1[C@@H]4[C@H]2C(=O)NC4=O)[C@@H]5[C@H]3C(=O)NC5=O |
Canonical SMILES |
C1=CC2C3C(C1C4C2C(=O)NC4=O)C5C3C(=O)NC5=O |
shelf_life |
Solution: A solution was prepared by dissolving 100 mg of drug in 3.0 mL of 0.25 N NaOH. This solution was diluted to 5.0 mL with water to give a final concentration of 20 mg/mL. At room temperature this solution shows 10% decomposition in 40 minutes and 50% decomposition in 5 hours (HPLC). |
solubility |
p- dioxane slightly soluble (mg/mL) Aqueous NaOH (2 moles NaOH per mole of compound) > 20 (mg/mL) |
Synonyms |
3a,3b,4,4a,7a,8a,8b-octahydro-4,8-ethenopyrrolo(3',4':3,4)cyclobut(1,2-f)isoindole-1,3,5,7(2H,6H)-tetrone mitindomide NSC 284356 NSC-284356 tricyclo(4.2.2.0(2,5))dec-9-ene-3,4,7,8-tetracarboxylic acid diimide |
Origin of Product |
United States |
Synthetic Methodologies for Benzenebismaleimide Adducts
Diels-Alder Cycloaddition Routes to Benzenebismaleimide Adducts
The Diels-Alder reaction, a cornerstone of organic synthesis, provides a powerful and versatile method for the construction of six-membered rings. wikipedia.org This [4+2] cycloaddition between a conjugated diene and a dienophile, in this case, a benzenebismaleimide, allows for the formation of complex adducts with a high degree of stereochemical and regiochemical control. wikipedia.orgcaltech.edu
Stereoselective Synthesis (e.g., endo/exo control)
A critical aspect of the Diels-Alder reaction is the ability to control the stereochemical outcome of the product. When a cyclic diene reacts with a dienophile, two diastereomeric products can be formed: the endo and exo adducts. wikipedia.org The terms endo and exo describe the relative orientation of the substituent on the dienophile with respect to the diene's π-system. wikipedia.org In the context of benzenebismaleimide adducts, the endo isomer is generally the kinetically favored product, a phenomenon often attributed to secondary orbital interactions between the electron-withdrawing groups of the dienophile and the developing π-system of the diene. caltech.eduresearchgate.net
The stereochemistry of the starting dienophile is preserved in the final product, meaning a cis-dienophile will yield a cis-adduct and a trans-dienophile will result in a trans-adduct. masterorganicchemistry.comlibretexts.org This stereospecificity is a key feature of the concerted mechanism of the Diels-Alder reaction. wikipedia.orglibretexts.org
Several factors can influence the endo/exo selectivity of the Diels-Alder reaction:
Temperature: While the endo adduct is often the kinetic product, the exo adduct is typically the more thermodynamically stable isomer. nih.gov Therefore, carrying out the reaction at lower temperatures can favor the formation of the endo product, while higher temperatures may lead to the retro-Diels-Alder reaction and subsequent isomerization to the more stable exo adduct. nih.gov
Solvent: The choice of solvent can impact the reaction rate and selectivity. For instance, conducting the reaction in water or aqueous solvent mixtures has been shown to enhance the endo/exo selectivity. researchgate.net
Lewis Acid Catalysis: Lewis acids can catalyze the Diels-Alder reaction, often leading to increased reaction rates and enhanced stereoselectivity. caltech.edu
Table 1: Factors Influencing Endo/Exo Selectivity in Diels-Alder Reactions
| Factor | Effect on Selectivity | Reference |
|---|---|---|
| Temperature | Lower temperatures favor the kinetically controlled endo product. Higher temperatures can lead to the thermodynamically favored exo product. | nih.gov |
| Solvent | Aqueous solvents can enhance endo selectivity. | researchgate.net |
| Lewis Acid Catalysis | Can increase reaction rates and enhance stereoselectivity. | caltech.edu |
Regioselective Synthesis (e.g., proximal/distal control)
When an unsymmetrical diene reacts with an unsymmetrical dienophile, the issue of regioselectivity arises. In the synthesis of benzenebismaleimide adducts from substituted dienes, this translates to the potential formation of proximal and distal isomers. The "ortho-para rule," governed by Frontier Molecular Orbital (FMO) theory, helps predict the major regioisomer formed. caltech.edu
Recent research has demonstrated that significant steric hindrance on both the diene and the dienophile can lead to unusual regio- and stereoselectivity. rsc.org By employing bulky substituents, a shift towards the formation of 1,4-adducts can be achieved with high yields. rsc.org This approach provides a method for synthesizing otherwise difficult-to-obtain regioisomers. rsc.org
Tether-directed functionalization is another strategy to control regioselectivity. cnr.it This involves first functionalizing the core molecule with a tether that carries a reactive group. cnr.it The tether then directs the subsequent addition to a specific position, leading to the formation of a single regioisomer. cnr.it
Table 2: Strategies for Regiocontrol in Benzenebismaleimide Adduct Synthesis
| Strategy | Description | Reference |
|---|---|---|
| Steric Hindrance | Utilizing bulky substituents on both the diene and dienophile to direct the reaction towards a specific regioisomer. | rsc.org |
| Tether-Directed Functionalization | Employing a tether to guide the addition of the second maleimide (B117702) group to a specific location. | cnr.it |
Photoaddition Reactions in this compound Synthesis
Photoaddition reactions offer an alternative pathway to synthesize benzenebismaleimide adducts. These reactions are initiated by the absorption of ultraviolet (UV) light, which can lead to the formation of excited states and subsequent cycloaddition. dokumen.pub
Mechanism of Photoinduced Adduct Formation
The mechanism of photoinduced adduct formation often involves the excitation of a monomer or a charge-transfer complex. dokumen.pub In the presence of a photosensitizer or a complexing agent, irradiation with UV light can initiate radical or ionic polymerization, where the monomer adds to the propagating chain end. dokumen.pub The formation of an excited comonomer exciplex can also lead to homopolymerization, yielding equimolar, alternating copolymers. dokumen.pub
The initial step in some photo-Fenton catalytic degradations, which share mechanistic similarities, is the formation of adducts in fast reactions. rsc.org This suggests that the photoinduced formation of benzenebismaleimide adducts may proceed through a rapid initial adduction step. rsc.org The formation of protein adducts by electrophilic chemicals is another area where the mechanism of adduct formation is studied, and these principles can be relevant to understanding the reactions of benzenebismaleimide. nih.gov
Influence of Photosensitizers
Photosensitizers play a crucial role in many photoaddition reactions. A photosensitizer is a molecule that absorbs light and then transfers the energy to another molecule, thereby initiating a chemical reaction without being consumed in the process. nih.gov In the context of synthesizing benzenebismaleimide adducts, photosensitizers can facilitate the formation of the desired adducts by promoting the generation of the necessary reactive intermediates upon irradiation. dokumen.pub
Porphyrin-based derivatives are an example of compounds that can act as photosensitizers. nih.gov Their ability to absorb light and generate reactive oxygen species is key to their function in photodynamic therapy, and similar principles apply to their use in photochemistry. nih.gov The choice of photosensitizer can influence the efficiency and outcome of the photoaddition reaction.
Alternative Synthetic Approaches for this compound Formation
While Diels-Alder and photoaddition reactions are primary methods, other synthetic strategies exist. One notable alternative involves a two-step process starting with the formation of a maleamic acid intermediate, followed by cyclodehydration. This cyclodehydration step can be accelerated by using nickel-based catalysts, such as nickel acetate, in the presence of a co-catalyst like triethylamine. This method allows for complete ring-closure under relatively mild conditions.
Furthermore, the development of synthetic strategies for metal-organic frameworks (MOFs) has introduced novel approaches, such as transformations from solid matters, which could potentially be adapted for the synthesis of complex organic adducts. rsc.orgrsc.org These methods often involve using solid-state precursors as reservoirs for the building blocks of the final structure. rsc.org
Reaction Mechanisms Involving Benzenebismaleimide Adducts
Reversible Chemistry of Benzenebismaleimide Adducts
The chemistry of maleimide (B117702) adducts is characterized by its reversible nature, primarily governed by the Diels-Alder and its reverse, the retro-Diels-Alder reaction. This reversibility is the foundation for their application in dynamic covalent systems and stimuli-responsive materials.
Retro-Diels-Alder Reactions of Benzenebismaleimide Adducts
The retro-Diels-Alder (rDA) reaction is a thermally induced cycloreversion that breaks the adduct down to its constituent diene and dienophile. This process is the microscopic reverse of the Diels-Alder reaction and proceeds through the same transition state. uliege.be
Thermal Reversibility and Dissociation Kinetics
The thermal reversibility of maleimide adducts is a key characteristic. Upon heating, the adduct can undergo a retro-Diels-Alder reaction to regenerate the starting materials. masterorganicchemistry.com The temperature at which this dissociation occurs is a critical parameter and is influenced by the nature of the diene and dienophile. For the widely studied furan-maleimide system, the rDA reaction typically occurs at elevated temperatures. mdpi.com
The kinetics of this dissociation can be studied to determine the rate constants and activation energies, which are crucial for designing materials with specific thermal responses. For instance, studies on furan-containing polystyrene and maleimide have shown that the rDA process becomes significant at temperatures around 80°C, competing with the forward Diels-Alder reaction. mdpi.com The activation energy for the rDA reaction of some furan-maleimide adducts has been reported to be in the range of 57.9 kJ mol⁻¹. mdpi.com
Interactive Table: Kinetic Parameters for Diels-Alder Reactions of Maleimide Systems (Note: Data presented is for analogous systems due to the lack of specific data for benzenebismaleimide adducts.)
| System | Reaction | Activation Energy (Ea) | Reference |
|---|---|---|---|
| Furan-Polystyrene / Maleimide | Diels-Alder | ~50 kJ mol⁻¹ | mdpi.com |
| Ethylene-Propylene Rubber (Furan/Maleimide modified) | retro-Diels-Alder | 57.9 kJ mol⁻¹ | mdpi.com |
Modulation of Retro-Reaction Kinetics
The kinetics of the retro-Diels-Alder reaction can be tuned by modifying the electronic and steric properties of the reactants. For furan-maleimide adducts, electron-withdrawing substituents on the furan (B31954) or electron-attracting mesomeric substituents on the maleimide can lead to a faster retro-Diels-Alder reaction. rsc.orgsemanticscholar.org This is because such substitutions can stabilize the transition state of the retro-reaction.
Furthermore, the presence of a nucleophile, such as a thiol, can also accelerate the kinetics of the retro-Diels-Alder reaction. rsc.orgsemanticscholar.org High temperatures are also a key factor in promoting faster retro-reaction kinetics. rsc.orgsemanticscholar.org The stereochemistry of the adduct, being either endo or exo, also plays a role, with the endo adduct often exhibiting a lower cyclo-reversion temperature than the exo adduct. rsc.orgresearchgate.net
Exchange Reactions of Benzenebismaleimide Adducts in Dynamic Covalent Systems
Mechanochemical Activation of Benzenebismaleimide Adducts
Mechanochemistry involves the use of mechanical force to induce chemical reactions. Maleimide adducts have been investigated as mechanophores, which are molecular units that can be selectively activated by mechanical stress.
Force-Induced Retro-Cycloadditions and Mechanophore Activation
When a maleimide adduct is incorporated into a polymer chain, applying a mechanical force, for example through ultrasonication, can lead to a force-induced retro-Diels-Alder reaction. uliege.bechemrxiv.org This process is distinct from thermal activation and can occur at room temperature. uliege.be The applied force lowers the activation barrier for the retro-cycloaddition, leading to the cleavage of the adduct. uliege.bechemrxiv.org
Computational studies, such as Constrained Geometries simulate External Force (CoGEF), have been used to understand the effect of force on the reaction pathway. chemrxiv.org These studies have shown that mechanical force can switch the mechanism of the retro-Diels-Alder reaction from a concerted pathway at zero force to a sequential pathway under tension. uliege.bechemrxiv.org The force at which this switch occurs can vary depending on the specific structure and stereochemistry of the adduct. uliege.bechemrxiv.org For some furan-maleimide adducts, this threshold force is around 1 nN. uliege.bechemrxiv.org
Competitive activation experiments comparing furan-maleimide (FM) and anthracene-maleimide (AM) adducts have shown that the FM adduct is significantly more reactive under mechanochemical activation, despite predictions of similar rupture forces from some computational models. nih.govnih.gov This highlights the complexity of mechanochemical reactivity and the importance of efficient mechanochemical coupling. nih.govnih.gov
Sonication-Induced Reactions and Yield Control
The application of ultrasonic waves, or sonication, to chemical reactions provides a distinct method for inducing and controlling chemical processes. The chemical effects of ultrasound have been recognized for nearly a century and are attributed to the phenomenon of acoustic cavitation: the formation, growth, and implosive collapse of bubbles in a liquid. nih.gov This process generates localized hot spots with extremely high temperatures and pressures, leading to the formation of radicals. nih.gov In the context of adduct synthesis and modification, ultrasound can serve as an effective tool for initiating radical chain reactions. nih.gov
The use of ultrasound offers several advantages in controlling reaction outcomes. It can significantly enhance reaction rates and improve yields, in some cases achieving high isolated yields of up to 99% in a fraction of the time required by conventional methods. nih.gov Furthermore, sonication can enhance selectivity, allowing for reaction pathways that may not be favored under traditional thermal conditions. nih.gov The ability of ultrasound to generate radicals is a known process that has found applications in polymer chemistry, where these radicals act as chain initiators. nih.gov This method represents a powerful approach for controlling the synthesis and reactivity of adducts by precisely managing parameters such as ultrasonic frequency and acoustic power. nih.gov
Below is a table summarizing the advantages of ultrasound-mediated reactions based on research findings.
| Feature | Description | Reference |
| Reaction Rate | Significant acceleration of reaction times, often reducing processes to minutes or seconds. | nih.gov |
| Yield Improvement | Enables high isolated yields, potentially reaching up to 99%. | nih.gov |
| Enhanced Selectivity | Can favor specific reaction pathways not achievable through conventional heating. | nih.gov |
| Radical Generation | Efficiently creates radical species which can initiate polymerization or other cascade reactions. | nih.gov |
Photochemical Reaction Pathways of Benzenebismaleimide Adducts
The photochemical reaction between benzene (B151609) and bismaleimides is a notable pathway for forming complex adducts and polymers. acs.org This process involves a photoaddition reaction where maleimide or N-substituted maleimides react with benzene and its derivatives upon exposure to ultraviolet light. acs.org The primary reaction is a 2:1 adduct formation, which proceeds through a specific cycloaddition mechanism. acs.org The initial step is a [2+2] cycloaddition that forms a homoannular diene intermediate. This intermediate subsequently undergoes a [2+4] Diels-Alder reaction, leading to the final adduct structure. acs.org This photoaddition reaction serves as a basis for both polymerization and crosslinking processes. acs.org
Photoinduced Polymerization Mechanisms
Photoinduced polymerization is a process where light is used to initiate a chain-growth polymerization reaction, which typically includes initiation, propagation, and termination steps. mdpi.com In many cases, this requires a photosensitive molecule, or photoinitiator, to generate reactive species upon irradiation, although sometimes the monomer itself can initiate the reaction. mdpi.com
For benzenebismaleimide systems, the photoaddition reaction can be extended to achieve polymerization and crosslinking. acs.org The mechanism often involves a free radical pathway, suitable for monomers containing carbon-carbon double bonds, such as those in maleimides. mdpi.com The initiation step consists of generating radicals, which then propagate by reacting with monomers to form a growing polymer chain. mdpi.com A key advantage of photoinduced polymerization is the spatial and temporal control it offers; the reaction occurs rapidly and only in the areas exposed to light. mdpi.com This contrasts with thermal processes where energy is transferred throughout the entire reaction mixture. mdpi.com This characteristic makes photopolymerization particularly suitable for applications requiring precise patterning. mdpi.com
Role of Excited States and Charge-Transfer Intermediates
The mechanism of the photoaddition between benzene and maleimides is conclusively shown to involve an excited charge-transfer intermediate. acs.org In such donor-acceptor systems, photoexcitation can lead to the formation of a highly polar intramolecular charge-transfer (ICT) state, where an electron is transferred from the electron-donor component (benzene) to the electron-acceptor component (maleimide). nih.govbeilstein-journals.org This process converts light energy into chemical energy stored within the photoactive molecule. nih.gov
The formation and stabilization of these ICT states are highly dependent on the surrounding environment, particularly solvent polarity. nih.gov In polar solvents, the charge-transfer state is stabilized, which can be observed through a large Stokes shift in the fluorescence emission spectra. nih.govbeilstein-journals.org The emission from the ICT state is distinct from the emission from the locally excited (LE) state, which is typically observed in non-polar solvents. nih.govbeilstein-journals.org Femtosecond transient absorption spectroscopy has revealed that these systems can undergo significant configurational changes in the excited state, leading to the formation of the ICT state, particularly in polar environments. nih.gov The mechanism of fluorescence sensing and reactivity in these systems often involves these excited state intramolecular charge transfer phenomena. beilstein-journals.org
The table below outlines the characteristics of different excited states in donor-acceptor systems.
| Excited State | Description | Typical Environment | Spectroscopic Signature | Reference |
| Locally Excited (LE) State | Initial excited singlet state where the electron remains localized on the original chromophore. | Non-polar solvents (e.g., cyclohexane) | Emission maxima are largely independent of the substituent. | beilstein-journals.orgresearchgate.net |
| Intramolecular Charge-Transfer (ICT) State | A highly polar state formed upon excitation, involving electron transfer from a donor to an acceptor moiety. | Polar solvents (e.g., acetonitrile, DMSO) | Large Stokes shift in fluorescence; emission is very sensitive to solvent polarity. | nih.govbeilstein-journals.org |
Influence of Reaction Environment and External Stimuli on Benzenebismaleimide Adduct Reactivity
The reactivity of benzenebismaleimide adducts is significantly influenced by the reaction environment and the application of external stimuli such as heat and light. researchgate.net These factors can alter reaction pathways, affect product structure, and control the stability of the adducts themselves.
Solvent Effects: The polarity of the solvent plays a crucial role, particularly in photochemical reactions. While solvent polarity may have a minimal effect on the absorption maxima of the reactants, it profoundly impacts the fluorescence emission due to the stabilization of excited state intramolecular charge-transfer (ICT) intermediates. beilstein-journals.org The fluorescence of these derivatives is highly sensitive to solvent polarity, with large Stokes shifts observed in polar solvents like DMSO and ethanol. beilstein-journals.org Furthermore, polar solvents can inhibit certain photoaddition reactions, altering the preferred reaction pathway.
Temperature Effects: Temperature is another critical external stimulus. In the case of photoaddition to alkylbenzenes, the direction of the cycloaddition has been shown to vary with temperature, indicating that thermal conditions can dictate the final structure of the adduct. acs.org In a broader context, temperature can be used to control reactivity by affecting the stability of adducts. For certain systems, adducts can be designed to be stable at room temperature but release a reactive species or catalyst at elevated temperatures, enabling temporal control over a reaction. researchgate.net
The following table summarizes the influence of different environmental factors and stimuli on the reactivity of these systems.
| Stimulus/Factor | Effect | Mechanism | Reference |
| Solvent Polarity | Influences fluorescence emission and can inhibit certain reaction pathways. | Stabilization of polar excited charge-transfer (ICT) states. | beilstein-journals.org |
| Temperature | Can alter the direction of cycloaddition and control adduct stability. | Affects the thermodynamics and kinetics of the reaction pathways. | acs.orgresearchgate.net |
| UV Light | Initiates photoaddition, polymerization, and crosslinking. | Formation of excited states and charge-transfer intermediates. | acs.orgmdpi.com |
Polymerization and Crosslinking of Benzenebismaleimide Adducts
Polymerization Mechanisms with Benzenebismaleimide Adducts
The polymerization of benzenebismaleimide adducts can be approached through several mechanistic pathways, leveraging the inherent reactivity of the adduct's structure. These mechanisms allow for the synthesis of diverse polymer architectures, from linear chains to complex networks.
Chain-growth polymerization involves the sequential addition of monomers to a growing polymer chain with a reactive center. The benzenebismaleimide adduct contains a carbon-carbon double bond within its pentacyclic structure, which can theoretically act as a site for radical polymerization.
In this proposed mechanism, a radical initiator would add to the double bond of the adduct, creating a new radical species. This new radical could then react with another adduct molecule, propagating the polymer chain. This process continues until a termination step consumes the radical. This approach would incorporate the rigid, bulky adduct structure directly into the polymer backbone. Each addition step converts a π-bond in the monomer to a σ-bond in the polymer, a process that is typically exothermic. The regioselectivity of the addition would favor the formation of the more stable radical intermediate.
Step-growth polymerization proceeds by reaction between functional groups of monomers, oligomers, and polymers. In this mechanism, any two species can react with each other throughout the process. Benzenebismaleimide adducts can be utilized in step-growth polymerization primarily through the in situ regeneration of the bismaleimide (B1667444) monomer via a retro-Diels-Alder reaction.
This approach is particularly effective in thermally triggered systems. Upon heating, the adduct undergoes a cycloreversion, releasing the original bismaleimide. This highly reactive bismaleimide can then undergo step-growth polymerization with a suitable co-monomer. A common example is the Michael addition reaction with difunctional thiols. This process, a form of Reversible Addition-Fragmentation Chain Transfer (RAFT) step-growth polymerization, allows for the formation of polymers with moderate to high molecular weights and offers versatility in the design of the polymer backbone.
The table below summarizes results from a study on RAFT step-growth polymerization using a commercially available bismaleimide, which can be generated from a corresponding adduct.
| Monomer | Co-monomer (CTA) | Polymerization Time (h) | Monomer Conversion (%) | Resulting Polymer Mn ( g/mol ) |
| N,N'-(1,4-Phenylene)dimaleimide | Bifunctional RAFT Agent | 4 | 83 | 6,700 |
| 4,4'-Methylenebis(N-phenylmaleimide) | Bifunctional RAFT Agent | 4 | 97 | 21,100 |
Data sourced from studies on RAFT polymerization of bismaleimides.
Ring-opening polymerization (ROP) is a form of chain-growth polymerization where the terminal end of a polymer chain attacks a cyclic monomer to propagate. The this compound contains two succinimide (B58015) rings. While the ring-opening of cyclic imides is chemically possible, it is not a commonly exploited pathway for the polymerization of these specific adducts. The reaction typically requires strong nucleophiles or catalysts and harsh conditions, which can lead to undesirable side reactions. The other functionalities present in the adduct, such as the double bond or the potential for retro-cycloaddition, are generally more accessible and reactive under milder conditions, making them the preferred routes for polymerization and crosslinking.
Architectures of Crosslinked Networks Derived from Benzenebismaleimide Adducts
The functionalities within benzenebismaleimide adducts are exceptionally well-suited for creating crosslinked polymer networks. These networks can be designed to be either permanent (thermoset) or reversible (dynamic), depending on the chosen crosslinking chemistry.
A key feature of Diels-Alder adducts, including those formed between a diene (like furan) and a dienophile (like maleimide), is the thermal reversibility of their formation. This principle is the foundation for creating thermally responsive and self-healing materials. The cycloaddition reaction forms covalent crosslinks at lower temperatures, creating a stable network. Upon heating, the reverse reaction, known as the retro-Diels-Alder (rDA) reaction, breaks these crosslinks, causing the material to soften or liquefy. Cooling the material allows the Diels-Alder reaction to occur again, reforming the network.
The benzene-bismaleimide adduct itself is generally quite stable. However, in systems designed for reversibility, a bismaleimide is typically reacted with a bifunctional furan (B31954). The resulting furan-maleimide adducts form the crosslinks. The temperature at which the rDA reaction occurs is critical and depends on the specific structure of the adduct.
| Adduct System | Crosslinking (DA) Temperature | Decrosslinking (rDA) Temperature | Application |
| Furan-Maleimide | Room Temperature to 60°C | 90°C to 150°C | Self-healing polymers, Reversible adhesives |
| Anthracene-Maleimide | ~100°C | >200°C | High-performance thermosets |
These values represent typical temperature ranges for Diels-Alder based reversible networks.
This dynamic equilibrium allows for the reprocessing and healing of the crosslinked material multiple times. hep.com.cn
Photocrosslinking offers spatial and temporal control over the formation of a polymer network. The maleimide (B117702) group, which can be regenerated from a this compound via an rDA reaction, is highly photoreactive. Upon exposure to ultraviolet (UV) light, typically in the 250-360 nm range, the carbon-carbon double bond of the maleimide can undergo a [2+2] photocycloaddition reaction with another maleimide. itu.edu.tr This dimerization reaction forms a stable cyclobutane (B1203170) ring, creating a covalent crosslink. itu.edu.tr
This process can be highly efficient and does not require a photoinitiator, which is advantageous for applications requiring high purity, such as in biomaterials or electronics. The efficiency of photocrosslinking depends on factors such as the concentration of maleimide groups, the intensity and wavelength of the UV light, and the mobility of the polymer chains. The reaction is rapid, often reaching completion within minutes of UV exposure. This methodology is used to create patterned surfaces, hydrogels, and stable nanofiber mats. itu.edu.tr
Impact of Adduct Structure on Network Formation and Density
The molecular architecture of a this compound significantly influences the formation of the polymer network and its resultant crosslink density. Key structural features of the adduct, such as the nature of the aromatic core and the presence of substituents, can sterically and electronically affect the polymerization process.
The spatial arrangement of the maleimide groups, dictated by their point of attachment to the benzene (B151609) ring, is a primary determinant of network topology. For instance, an adduct with maleimide groups in a para-position is likely to form a more linear and potentially less densely crosslinked network compared to an ortho- or meta-substituted counterpart, which may promote a more three-dimensional and intricate network structure.
The presence of bulky substituents on the benzene ring can introduce steric hindrance, which may impede the approach of reacting species and slow down the rate of polymerization. This can lead to a less densely crosslinked network with a higher degree of structural imperfections. Conversely, electron-donating or withdrawing groups on the aromatic ring can alter the reactivity of the maleimide double bonds, thereby influencing the kinetics of polymerization and the final network structure. A higher crosslinking density generally leads to a more rigid material with enhanced thermal stability and chemical resistance, but potentially lower toughness. nih.govexpresspolymlett.com
The relationship between the adduct structure and the resulting network properties can be summarized in the following table:
| Adduct Structural Feature | Potential Impact on Network Formation | Expected Effect on Crosslink Density |
| Isomeric Position of Maleimides | Influences chain extension and branching | para > meta > ortho (in terms of linearity) |
| Substituents on Benzene Ring | Steric hindrance and electronic effects on reactivity | Bulky groups may decrease density |
| Flexibility of Linkages | Affects segmental mobility during curing | More flexible links may lead to lower density |
Polymerization Kinetics and Control in this compound Systems
Understanding and controlling the kinetics of polymerization are critical for tailoring the properties of materials derived from benzenebismaleimide adducts. The rate and mechanism of the polymerization reactions determine the processing window, cure time, and the final molecular architecture of the thermoset.
Kinetic Studies of Adduct-Mediated Polymerization
The polymerization of benzenebismaleimide adducts can proceed through various mechanisms, including free-radical polymerization and Michael addition reactions. nih.govdaneshyari.com Kinetic studies are essential to elucidate these mechanisms and quantify the reaction rates. Differential scanning calorimetry (DSC) is a common technique used to study the non-isothermal polymerization kinetics of bismaleimide systems. daneshyari.com
Kinetic parameters, such as the activation energy (Ea) and the pre-exponential factor (A), can be determined by fitting experimental data to kinetic models. For instance, in the polymerization of N,N′-bismaleimide-4,4′-diphenylmethane with barbituric acid, it was found that Michael addition polymerization is predominant at higher temperatures (95–140 °C), while free-radical polymerization plays a more significant role at lower temperatures (70–95 °C). nih.govdaneshyari.com
The kinetic data for related bismaleimide systems can provide insights into the expected behavior of benzenebismaleimide adducts. The following table presents representative kinetic parameters for the polymerization of a bismaleimide monomer:
| Polymerization Mechanism | Temperature Range (°C) | Activation Energy (Ea) (kJ/mol) | Pre-exponential Factor (A) (s⁻¹) |
| Free Radical Polymerization | 70 - 95 | 85.2 | 1.2 x 10⁸ |
| Michael Addition Polymerization | 95 - 140 | 65.7 | 3.4 x 10⁵ |
Data adapted from studies on N,N′-bismaleimide-4,4′-diphenylmethane. nih.govdaneshyari.com
Strategies for Controlled Polymerization
Achieving a well-defined network structure with predictable properties often requires controlled polymerization techniques. For benzenebismaleimide adducts, several strategies can be envisioned to control the polymerization process.
One approach is to utilize reversible-deactivation radical polymerization (RDRP) methods, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. RAFT polymerization allows for the synthesis of polymers with controlled molecular weights and narrow molecular weight distributions. The application of RAFT to maleimide-containing polymers has been demonstrated, suggesting its potential for controlling the polymerization of benzenebismaleimide adducts. chemrxiv.org
Another strategy involves the use of "click chemistry" reactions, such as the Diels-Alder reaction. expresspolymlett.comexpresspolymlett.com Maleimides are excellent dienophiles and can react with dienes in a highly efficient and selective manner. This approach could be used to create well-defined polymer architectures, including block copolymers and crosslinked networks with a high degree of order. The kinetics of the Diels-Alder reaction between N-phenylmaleimide and a furan-bearing benzoxazine (B1645224) have been studied, revealing that the reaction follows second-order kinetics. expresspolymlett.comexpresspolymlett.com
The choice of initiator and the reaction conditions also play a crucial role in controlling the polymerization. For free-radical polymerization, the initiator concentration and type will affect the initiation rate and the resulting chain lengths. In Michael addition polymerizations, the choice of nucleophile and catalyst can be used to control the reaction rate and selectivity.
Structural Characterization and Advanced Analytical Techniques for Benzenebismaleimide Adduct Systems
Spectroscopic Analysis of Benzenebismaleimide Adducts and Derivatives
Spectroscopic methods are indispensable for the detailed structural investigation of benzenebismaleimide adducts. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Ultraviolet-Visible (UV-Vis) spectroscopy, and Fluorescence spectroscopy each provide unique and complementary information about the molecular structure, weight, electronic transitions, and reaction kinetics.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous determination of the chemical structure of benzenebismaleimide adducts. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms, allowing for the precise mapping of the molecular framework.
In the analysis of Diels-Alder adducts, for instance, the ¹H NMR spectra exhibit characteristic signals for the protons in the newly formed cyclic structure. For example, in the Diels-Alder adduct of N-phenylmaleimide with anthracene (B1667546), the bridgehead protons on the anthracene moiety and the protons on the maleimide (B117702) ring show distinct chemical shifts and coupling patterns that confirm the formation of the cycloadduct. mdpi.com Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), are instrumental in establishing the connectivity between protons, providing rigorous assignments of the proton signals. nih.gov
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for a Diels-Alder Adduct of N-phenylmaleimide and Anthracene in CDCl₃ mdpi.com
| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |
| H-9, H-10 (bridgehead) | 5.61 (s, 2H) | 47.2 |
| Aromatic H (anthracene) | 7.01-7.10 (m, 4H) | 124.6 |
| Aromatic H (anthracene) | 7.42-7.49 (m, 4H) | 125.6 |
| Aromatic H (phenyl) | 7.19-7.25 (m, 2H) | 126.5 |
| Aromatic H (phenyl) | 7.28-7.33 (m, 1H) | 127.6 |
| Aromatic H (phenyl) | 7.36-7.42 (m, 2H) | 128.9 |
| Carbonyl (C=O) | - | 165.3 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a critical technique for determining the molecular weight of benzenebismaleimide adducts and for gaining insight into their structure through fragmentation analysis. Soft ionization techniques, such as Electrospray Ionization (ESI), are commonly employed to generate intact molecular ions, allowing for the accurate determination of the molecular mass of the adducts. scielo.br
The fragmentation patterns observed in the mass spectrum provide valuable structural information. For Michael addition adducts of N-aryl maleimides, the mass spectrum can confirm the 1:1 addition of the nucleophile to the maleimide double bond. scielo.br The fragmentation pathways can help to identify the different components of the adduct and how they are connected. For instance, cleavage of the bond between the succinimide (B58015) ring and the added moiety is a common fragmentation pathway. In more complex systems, such as antibody-drug conjugates involving maleimide-thiol linkages, mass spectrometry has been used to study the stability of the adduct and identify exchange reactions. researchgate.net
Table 2: Potential Mass Spectrometric Fragments for a Michael Adduct of N-(p-tolyl)-maleimide scielo.br
| Fragment Description | Potential m/z |
| [M+H]⁺ (Protonated molecular ion) | Varies with adduct |
| Fragment corresponding to the N-(p-tolyl)-maleimide moiety | ~188 |
| Fragment corresponding to the added nucleophile | Varies with adduct |
| Loss of the added nucleophile from the molecular ion | Varies with adduct |
Note: Specific m/z values depend on the exact structure of the adduct.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the benzenebismaleimide adducts. The absorption bands observed in the UV-Vis spectrum correspond to π → π* and n → π* transitions of the chromophores present in the molecule, such as the benzene (B151609) ring and the imide group.
For bismaleimide (B1667444) derivatives containing photoisomerizable groups like azobenzene, UV-Vis spectroscopy is a key tool to monitor the trans-cis photoisomerization process. mdpi.com The electronic absorption spectra of these compounds typically show a strong π → π* transition for the trans isomer and a weaker n → π* transition. Upon irradiation with UV light, the intensity of the π → π* band decreases while the n → π* band may show changes, indicating the conversion to the cis isomer. mdpi.com The position of the absorption maximum (λmax) can be influenced by the solvent and the substituents on the aromatic rings. mdpi.com
For polyimides derived from bismaleimides, UV-Vis spectroscopy can be used to determine the optical band gap of the resulting polymer films. These polymers often exhibit strong absorption bands corresponding to the π-π* transitions of the conjugated moieties in the polymer backbone. researchgate.net
Table 3: UV-Vis Absorption Data for a Bismaleimide Derivative in DMF mdpi.com
| Compound | Transition | λmax (nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) |
| Azobismaleimide | π → π* (trans) | 345.5 | 21740 |
| Azobismaleimide | n → π* | 442 | 1270 |
Fluorescence Spectroscopy for Monitoring Reaction Progress and Product Formation
Fluorescence spectroscopy can be a sensitive technique for monitoring the polymerization of bismaleimides and the formation of adducts, particularly when the system contains fluorescent moieties. The fluorescence properties, such as the emission wavelength and quantum yield, can change significantly as the reaction proceeds.
In some cases, the bismaleimide monomers themselves can be fluorescent. The introduction of fluorophores into the bismaleimide structure allows for the monitoring of the curing process, as the fluorescence emission can be quenched or shifted upon polymerization. For conjugated polymer nanoparticles embedded in a hydrogel matrix, fluorescence spectroscopy can be used to study the thermoresponsive behavior of the material, with changes in fluorescence intensity observed upon heating and cooling. mdpi.com
The development of fluorescent polyimides is an active area of research, with strategies focusing on introducing fluorogenic groups into the polymer backbone to enhance their emission properties. The fluorescence characteristics of these polymers are influenced by factors such as the chemical structure, the rigidity of the polymer chains, and the presence of charge-transfer interactions.
Chromatographic Separation and Analysis of Benzenebismaleimide Adducts and Polymers
Chromatographic techniques are essential for the separation, purification, and analysis of benzenebismaleimide adducts and their polymeric derivatives. High-Performance Liquid Chromatography (HPLC) is particularly valuable for monitoring reaction kinetics, assessing purity, and separating complex mixtures.
High-Performance Liquid Chromatography (HPLC) for Purity and Reaction Monitoring
High-Performance Liquid Chromatography (HPLC) is a versatile and powerful technique for the analysis of benzenebismaleimide reaction mixtures. By employing a suitable stationary phase (e.g., reversed-phase C18) and a mobile phase gradient, it is possible to separate the starting bismaleimide monomer from its adducts and any side products. rsc.org
HPLC is widely used to monitor the progress of reactions involving bismaleimides. For example, in the reaction of bismaleimides with thiols, HPLC can be used to quantify the consumption of the starting materials and the formation of the thiol-maleimide adduct. This allows for the determination of reaction kinetics and optimization of reaction conditions. nih.govresearchgate.net The use of a photodiode array (PDA) detector allows for the simultaneous acquisition of UV-Vis spectra of the separated components, aiding in their identification. rsc.org
For the analysis of complex biological samples, HPLC coupled with mass spectrometry (LC-MS) provides a highly sensitive and specific method for the detection and quantification of bismaleimide adducts, such as those formed with peptides and proteins. nih.gov
Table 4: Representative HPLC Conditions for the Analysis of Thiol-Maleimide Adducts nih.gov
| Parameter | Condition |
| Column | Waters ACQUITY UPLC HSS T3 (2.1 mm × 100 mm, 1.8 μm) |
| Mobile Phase | Gradient of 0.075% trifluoroacetic acid, acetonitrile, and methanol |
| Flow Rate | 0.3 - 1.5 mL/min |
| Detection | PDA and/or Mass Spectrometry |
| Column Temperature | 30°C |
Note: These are general conditions and may need to be optimized for specific benzenebismaleimide adducts.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Adducts
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique used to separate, identify, and quantify volatile and semi-volatile organic compounds within a sample. nih.gov In the context of benzenebismaleimide adduct systems, GC-MS is particularly useful for the analysis of any low molecular weight species that may be present. This can include unreacted monomers, residual solvents from synthesis, or volatile byproducts and degradation products formed during the curing or thermal treatment of the adducts and derived polymers. nii.ac.jp
The process begins with the injection of a sample into the gas chromatograph, where it is vaporized. An inert carrier gas, such as helium or nitrogen, transports the vaporized sample through a heated column containing a stationary phase. The separation of components is achieved based on their differential partitioning between the mobile (carrier gas) and stationary phases. Compounds with higher volatility and lower affinity for the stationary phase travel through the column more quickly.
As the separated components elute from the column, they enter the mass spectrometer. The molecules are then ionized, typically through electron ionization, which fragments them in a reproducible manner. The resulting charged fragments are separated based on their mass-to-charge ratio by a mass analyzer. The detector then records the abundance of each fragment. The resulting mass spectrum is a unique "fingerprint" for a particular compound, which can be compared against spectral libraries, such as that of the National Institute of Standards and Technology (NIST), for identification. vt.edu
Detailed Research Findings:
In the study of benzenebismaleimide adducts, GC-MS analysis would be critical in quality control and mechanistic studies. For instance, after a synthesis reaction, GC-MS could be employed to analyze the headspace of the reaction mixture or a solvent extract to identify and quantify any residual starting materials or volatile side-products. This information is crucial for optimizing reaction conditions to maximize the yield of the desired adduct.
Below is an illustrative table representing hypothetical data from a GC-MS analysis of the volatile compounds collected during the thermal curing of a this compound.
Interactive Data Table: Hypothetical GC-MS Data for Volatiles from this compound Curing
| Retention Time (min) | Identified Compound | Probable Origin |
| 3.5 | Aniline | Impurity or degradation byproduct |
| 5.2 | Maleimide | Unreacted monomer |
| 8.1 | Phenol | Thermal degradation product |
| 10.4 | Benzene | Residual solvent or degradation |
Gel Permeation Chromatography (GPC) for Polymer Molecular Weight Distribution
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is an indispensable technique for characterizing the molecular weight and molecular weight distribution of polymers. mdpi.com For polymers derived from benzenebismaleimide adducts, GPC provides crucial information that correlates with the material's mechanical and physical properties. The technique separates molecules based on their hydrodynamic volume, or size in solution.
In a GPC system, a polymer solution is passed through a column packed with porous gel beads. Larger polymer chains cannot enter the pores and thus travel a shorter path, eluting from the column more quickly. Smaller molecules can diffuse into the pores, increasing their path length and causing them to elute later. This separation by size allows for the determination of the entire molecular weight distribution of the polymer sample.
The system is calibrated using polymer standards of known molecular weight, such as polystyrene. A detector, commonly a refractive index (RI) detector, measures the concentration of the polymer eluting from the column over time. From the resulting chromatogram, several important parameters can be calculated:
Number-average molecular weight (Mn): The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules.
Weight-average molecular weight (Mw): An average that takes into account the weight of each polymer chain.
Polydispersity Index (PDI): The ratio of Mw to Mn (Mw/Mn), which provides a measure of the breadth of the molecular weight distribution. A PDI of 1.0 indicates a monodisperse polymer, where all chains have the same length.
Detailed Research Findings:
For polyimides synthesized from bismaleimides, GPC is a standard method to confirm the success of the polymerization and to understand how reaction conditions affect the final polymer chain length. utwente.nl For example, a study on triphenylphosphine (B44618) oxide-based poly(bismaleimide) utilized GPC to assess the molecular weight of the synthesized polymers. mdpi.com The results are critical for establishing structure-property relationships; for instance, higher molecular weight generally leads to improved mechanical strength and thermal stability up to a certain point.
The choice of solvent and temperature for the GPC analysis is crucial, as the polymer must be fully dissolved. mdpi.com For polyimides, solvents like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) are often used.
The following table presents representative GPC data for a series of polymers derived from a this compound, illustrating the effect of varying a reaction parameter, such as monomer concentration.
Interactive Data Table: Representative GPC Data for Benzenebismaleimide-Derived Polymers
| Sample ID | Monomer Conc. (mol/L) | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) |
| PBI-1 | 0.1 | 8,600 | 12,600 | 1.47 |
| PBI-2 | 0.5 | 23,700 | 26,300 | 1.11 |
| PBI-3 | 1.0 | 58,000 | 97,000 | 1.67 |
Note: Data is illustrative and based on findings for similar poly(bismaleimide) systems. google.com
X-ray Diffraction and Crystallography for Solid-State Structure
X-ray Diffraction (XRD) is a primary technique for investigating the atomic and molecular structure of crystalline materials. When applied to benzenebismaleimide adducts, XRD can provide definitive information on the three-dimensional arrangement of molecules in the solid state, including bond lengths, bond angles, and intermolecular interactions. This is crucial for understanding the relationship between the molecular structure and the macroscopic properties of the material.
The fundamental principle of XRD is the scattering of X-rays by the electrons in a crystalline solid. When a beam of monochromatic X-rays is directed at a crystal, the waves are diffracted by the planes of atoms in the crystal lattice. Constructive interference occurs when the scattered waves are in phase, which happens when Bragg's Law (nλ = 2d sinθ) is satisfied. Here, 'n' is an integer, 'λ' is the wavelength of the X-rays, 'd' is the spacing between the crystal lattice planes, and 'θ' is the angle of diffraction.
For single-crystal X-ray crystallography, a suitable single crystal of the this compound is mounted on a diffractometer. The crystal is rotated while being irradiated with X-rays, and the intensities and positions of the diffracted beams are measured. This extensive dataset is then used to solve the crystal structure, providing a detailed model of the molecule's conformation and its packing in the crystal lattice.
Detailed Research Findings:
For semi-crystalline polymers derived from these adducts, XRD is used to determine the degree of crystallinity. The resulting diffraction pattern shows sharp peaks corresponding to the crystalline regions superimposed on a broad amorphous halo. The relative areas of these features can be used to quantify the crystalline content, which has a significant impact on the mechanical and thermal properties of the polymer.
The table below shows a hypothetical set of crystallographic data that could be obtained from a single-crystal X-ray diffraction analysis of a this compound.
Interactive Data Table: Hypothetical Crystallographic Data for a this compound
| Parameter | Value |
| Chemical Formula | C₂₀H₁₄N₂O₄ |
| Formula Weight | 358.34 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123(4) |
| b (Å) | 8.456(2) |
| c (Å) | 19.876(7) |
| β (°) | 98.76(3) |
| Volume (ų) | 1682.1(9) |
| Z (molecules/unit cell) | 4 |
| Calculated Density (g/cm³) | 1.415 |
Thermal Analysis of Benzenebismaleimide Adducts and Derived Materials
Thermal analysis comprises a group of techniques that measure the physical and chemical properties of a substance as a function of temperature or time while the substance is subjected to a controlled temperature program. For benzenebismaleimide adducts and the high-performance polymers derived from them, thermal analysis is critical for determining their processing parameters and service temperature limits.
Differential Scanning Calorimetry (DSC) for Thermal Transitions and Reaction Enthalpies
Differential Scanning Calorimetry (DSC) is a technique that measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect and quantify thermal transitions such as melting, crystallization, glass transitions, and curing reactions.
In a DSC experiment, the sample and an inert reference (usually an empty pan) are heated or cooled at a constant rate. When the sample undergoes a thermal transition, there is a change in the heat flow required to maintain its temperature equal to the reference temperature. This change is detected and recorded, resulting in a DSC curve.
Glass Transition (Tg): An endothermic shift in the baseline, representing the transition from a rigid, glassy state to a more flexible, rubbery state in amorphous or semi-crystalline polymers.
Melting (Tm): An endothermic peak, representing the transition from a crystalline solid to a liquid.
Curing: An exothermic peak, representing the heat released during cross-linking reactions. The area under the peak is proportional to the enthalpy of the reaction.
Detailed Research Findings:
For benzenebismaleimide systems, DSC is used to characterize both the monomeric adducts and the resulting polymers. For the adduct, DSC can determine its melting point and the onset and peak temperatures of its polymerization (curing) reaction. This information is vital for defining the processing window for creating thermoset polymers. For the cured polymer, DSC is used to measure its glass transition temperature (Tg), which is a key indicator of its upper service temperature. For example, DSC curves of bismaleimide resins typically show a broad exotherm corresponding to the curing reaction. The absence of a melting peak in the DSC curve of a cured material indicates an amorphous or cross-linked structure.
The following table provides representative DSC data for a this compound and its cured polymer.
Interactive Data Table: Representative DSC Data for a Benzenebismaleimide System
| Material | Event | Onset Temp. (°C) | Peak Temp. (°C) | Enthalpy (J/g) |
| This compound | Melting | 155 | 160 | 95 |
| This compound | Curing | 180 | 235 | -210 |
| Cured Polymer | Glass Transition | 295 | - | - |
Thermogravimetric Analysis (TGA) for Thermal Stability
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere (e.g., nitrogen or air). This technique is primarily used to evaluate the thermal stability and composition of materials.
In a TGA experiment, a sample is placed on a microbalance inside a furnace. The temperature is increased at a constant rate, and the sample's weight is continuously monitored. A plot of mass versus temperature, known as a thermogram, is generated. From this curve, key information can be obtained, such as:
The onset temperature of decomposition, which indicates the beginning of thermal degradation.
The temperature of maximum decomposition rate, obtained from the derivative of the TGA curve (DTG).
The residual mass or char yield at the end of the experiment, which can be an indicator of flame retardancy.
Detailed Research Findings:
TGA is a standard method for assessing the high-temperature performance of polymers derived from benzenebismaleimide adducts. These materials are often designed for applications in the aerospace and electronics industries where high thermal stability is required. A TGA thermogram of a cured bismaleimide resin would typically show a stable baseline with minimal weight loss up to high temperatures (often above 400°C), followed by a sharp drop in mass corresponding to decomposition. The analysis can be performed in an inert atmosphere (like nitrogen) to study the intrinsic thermal stability of the polymer backbone, or in an oxidative atmosphere (like air) to assess its thermo-oxidative stability. The high char yield often observed for polyimides is a desirable characteristic for fire-resistant applications.
The table below shows typical TGA data for a high-performance polymer derived from a this compound, analyzed under a nitrogen atmosphere.
Interactive Data Table: Representative TGA Data for a Cured Benzenebismaleimide Polymer
| Parameter | Value |
| Atmosphere | Nitrogen |
| Heating Rate | 10 °C/min |
| Onset of Decomposition (T₅%, 5% weight loss) | 410 °C |
| Temperature of Max. Decomposition Rate (Tₘₐₓ) | 485 °C |
| Char Yield at 800 °C | 65% |
Advanced Mechanistic and Material Characterization Techniques
A comprehensive understanding of this compound systems requires the integration of multiple analytical techniques. Beyond the core methods described, advanced and hyphenated techniques provide deeper insights into reaction mechanisms, material structure, and performance.
For instance, coupling the effluent gas from a TGA instrument to a mass spectrometer (TGA-MS) or a Fourier-transform infrared spectrometer (TGA-FTIR) allows for the real-time identification of the gaseous products evolved during decomposition. This provides detailed mechanistic information about the degradation pathways of the polymer.
Similarly, spectroscopic techniques are essential. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is used to confirm the chemical structure of the synthesized adducts and polymers. mdpi.comFourier-Transform Infrared (FTIR) Spectroscopy is used to monitor the curing process by observing the disappearance of characteristic peaks for the maleimide double bond and the appearance of new peaks corresponding to the polymer backbone.
Dynamic Mechanical Analysis (DMA) is another powerful technique for characterizing the viscoelastic properties of the cured polymers. DMA measures the modulus and damping properties of a material as a function of temperature, frequency, or time. It is highly sensitive for determining the glass transition temperature (Tg) and can also provide information about the cross-link density and mechanical performance of the thermoset network.
By combining data from chromatographic, diffraction, thermal, spectroscopic, and mechanical analyses, a complete picture of the structure-property relationships in benzenebismaleimide adducts and their derived materials can be developed. This multi-faceted approach is crucial for the rational design and optimization of these high-performance materials for advanced applications.
Atomic Force Microscopy (AFM) for Single-Molecule Force Spectroscopy
Atomic Force Microscopy (AFM)-based single-molecule force spectroscopy is a powerful technique for probing the mechanical properties and adhesive characteristics of individual polymer chains and molecular bonds. youtube.comnih.gov This method involves attaching a single molecule of interest between an AFM tip and a substrate. nih.gov As the tip is retracted, the force required to stretch and eventually rupture the molecular bond is measured with piconewton precision, providing direct insight into intramolecular and intermolecular forces. researchgate.net
In the context of benzenebismaleimide adducts, which are often formed via Diels-Alder reactions, AFM can be used to investigate the mechanical stability of the crucial cycloaddition bond. digitellinc.com While specific studies on benzenebismaleimide adducts are not widespread, the principles can be applied by analogy to other Diels-Alder systems. For instance, research has demonstrated the use of AFM to apply controlled forces to induce and observe a surface-bound Diels-Alder reaction between an anthracene monolayer and maleimide. digitellinc.com This highlights the potential of AFM to not only measure the force required to break an existing adduct bond (retro-Diels-Alder) but also to mechanically assist in its formation. digitellinc.com
The data obtained from these experiments typically include force-extension curves, from which key parameters like bond rupture force and adhesion length can be extracted. nih.gov These parameters are critical for understanding how the adducts will behave under mechanical stress at the nanoscale.
| Parameter | Description | Typical Value Range (pN) |
|---|---|---|
| Adhesion/Rupture Force | The force required to break the covalent bond of the adduct. | 50 - 2000 pN |
| Unbinding/Adhesion Length | The extension of the polymer linker before the bond ruptures. | Variable (nm) |
| Interaction Energy | Calculated from the force-distance curve, representing the strength of the interaction. | Variable (kJ/mol) |
Rheological Studies of Adduct-Based Polymer Networks
The application of a small-amplitude sinusoidal deformation allows for the measurement of the storage modulus (G'), which represents the elastic component, and the loss modulus (G''), which represents the viscous component. nih.gov In a cross-linked polymer network at temperatures below the retro-Diels-Alder reaction, a high storage modulus is typically observed at low frequencies. acs.org
A key aspect studied via rheometry is the gel point, which is the transition from a liquid to a solid state during polymerization. The Winter-Chambon criterion, where the loss tangent (tan δ = G''/G') becomes independent of frequency, is often used to accurately determine the gel point temperature. acs.orgnih.gov For a reversible Diels-Alder network formed from furan (B31954) and maleimide functionalities, the gel point was determined to be 92°C, corresponding to a conversion of 71%. acs.orgnih.gov The temperature-dependent nature of the Diels-Alder reaction allows for facile manipulation of the polymer network's properties. acs.org At elevated temperatures, the retro-Diels-Alder reaction becomes significant, leading to depolymerization and a decrease in viscosity and modulus, demonstrating the material's reprocessability. acs.orgacs.org
Detailed rheological investigations can also be used to determine the thermodynamic parameters of the forward and reverse Diels-Alder reactions within a network. osti.gov
| Parameter | Value | Method |
|---|---|---|
| Gel Point Temperature | 92 °C | Rheometry (Winter-Chambon criterion) |
| Gel Point Conversion | 71% | Rheometry |
| Enthalpy of Reaction (ΔH°) | -38.3 ± 5.2 kJ mol⁻¹ | Rheology (van't Hoff analysis) |
| Entropy of Reaction (ΔS°) | -94.3 ± 13.4 J mol⁻¹ K⁻¹ | Rheology (van't Hoff analysis) |
Dynamic Mechanical Analysis (DMA) of Adduct-Modified Materials
Dynamic Mechanical Analysis (DMA) is a technique used to measure the mechanical properties and viscoelastic behavior of materials as a function of temperature, time, and frequency. mdpi.com It is particularly useful for characterizing thermosetting polymers like those derived from bismaleimide resins. nasa.govmdpi.com DMA provides information on the storage modulus (E' or G'), loss modulus (E'' or G''), and tan delta (tan δ), which are used to determine the glass transition temperature (Tg) and other mechanical transitions. nasa.govresearchgate.net
For bismaleimide-based materials, DMA studies show that properties are highly dependent on the cure and post-cure conditions. nasa.gov Higher post-cure temperatures generally lead to a higher glass transition temperature (Tg) and improved mechanical stability at elevated temperatures, though this can come at the expense of storage modulus at lower temperatures. nasa.gov For example, BMI resins post-cured at higher temperatures exhibit higher storage moduli under high-temperature conditions. nasa.gov
In systems with reversible Diels-Alder adducts, DMA reveals additional softening transitions at temperatures where the retro-Diels-Alder reaction becomes prominent, leading to a decrease in crosslink density and a lower storage modulus. aip.org This behavior is distinct from permanently cross-linked networks. The technique can also be used to monitor the healing or network reformation process by quenching the material from a high temperature to a lower one and observing the recovery of the storage modulus over time. aip.org
| Post-Cure Condition | Storage Modulus at -150°C (MPa) | Storage Modulus at 200°C (MPa) | Onset Glass Transition Temp. (Tg) (°C) |
|---|---|---|---|
| 240°C for 4 hours | >7000 | ~3500 | ~260 |
| 260°C for 4 hours | >7000 | ~3200 | ~280 |
| 290°C for 1 hour | >7000 | ~3000 | ~310 |
Computational and Theoretical Studies of Benzenebismaleimide Adducts
Quantum Chemical Calculations on Benzenebismaleimide Adducts
Quantum chemical calculations are instrumental in elucidating the electronic structure and predicting the chemical behavior of molecules. These methods, rooted in quantum mechanics, provide a detailed picture of electron distribution and energy levels, which are fundamental to understanding molecular properties and reaction mechanisms.
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has become one of the most popular and versatile methods available in computational chemistry. DFT calculations can be employed to determine the optimized geometry of benzenebismaleimide adducts, providing precise information on bond lengths, bond angles, and dihedral angles.
The electronic properties, such as the distribution of electron density, can be visualized, and key parameters like molecular orbital energies can be calculated. These calculations are crucial for predicting the reactivity of the adducts. For instance, regions of high electron density might indicate sites susceptible to electrophilic attack, while areas of low electron density could be prone to nucleophilic attack. The insights gained from DFT can guide the synthesis of new derivatives with tailored electronic properties.
Frontier Molecular Orbital (FMO) theory is a key concept within quantum chemistry for describing and predicting chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy difference between the HOMO and LUMO, often referred to as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity.
For benzenebismaleimide adducts, FMO analysis can predict the most likely pathways for their formation and subsequent reactions. By examining the spatial distribution and symmetry of the HOMO and LUMO, it is possible to determine the preferred orientation of reactants and the feasibility of a particular reaction. For example, in a Diels-Alder reaction to form the adduct, the interaction between the HOMO of the diene (benzene derivative) and the LUMO of the dienophile (bismaleimide) would be analyzed to understand the stereoselectivity and regioselectivity of the reaction.
| Orbital | Significance in Reaction Prediction |
| HOMO | Represents the ability to donate electrons; crucial for reactions with electrophiles. |
| LUMO | Represents the ability to accept electrons; crucial for reactions with nucleophiles. |
| HOMO-LUMO Gap | Indicates chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. |
To fully understand the kinetics of a chemical reaction, it is essential to identify the transition state, which is the highest energy point along the reaction pathway. Transition state calculations are computationally intensive but provide invaluable information about the energy barrier of a reaction, also known as the activation energy.
For the formation of benzenebismaleimide adducts, these calculations can pinpoint the specific geometry of the transition state complex. By determining the energy of this state relative to the reactants, the activation energy can be calculated. This allows for the prediction of reaction rates and an understanding of how different substituents on the benzene (B151609) or maleimide (B117702) rings might affect these rates by stabilizing or destabilizing the transition state. All chemical transformations proceed through an unstable structure known as the transition state, which exists between the chemical structures of the substrates and products. The lifetimes of transition states for chemical reactions are estimated to be around 10⁻¹³ seconds, which is the time for a single bond vibration.
Molecular Dynamics (MD) Simulations of Benzenebismaleimide Adduct Systems
Molecular dynamics (MD) simulations are a powerful computational method for studying the physical movements of atoms and molecules. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information on the time-dependent behavior of a system, making them particularly useful for studying large molecular assemblies like polymers.
While all-atom MD simulations provide a high level of detail, they can be computationally expensive for large systems like polymer networks. Coarse-grained (CG) modeling is a technique that simplifies the representation of a system by grouping atoms into larger "beads." This reduction in the number of particles allows for the simulation of larger systems over longer timescales.
| Modeling Approach | Level of Detail | Typical Application |
| All-Atom MD | High (individual atoms) | Detailed analysis of local interactions and dynamics. |
| Coarse-Grained MD | Reduced (groups of atoms as beads) | Simulation of large-scale phenomena and long-term behavior. |
The dynamic properties of polymers are largely governed by the movement of their segments. In a crosslinked polymer network, the presence of crosslinks, such as those formed by benzenebismaleimide adducts, significantly restricts this segmental motion. MD simulations can be used to probe these dynamics in detail.
By tracking the trajectories of the polymer chains and the crosslinking adducts over time, it is possible to calculate various dynamic properties, such as the mean-squared displacement of polymer segments and the relaxation times of different motions. These simulations can reveal how the structure and density of the crosslinks influence the glass transition temperature and the viscoelastic properties of the material. Understanding these relationships is crucial for designing polymers with specific mechanical and thermal properties.
Predictive Modeling for this compound Properties and Reactivity
Predictive modeling aims to forecast the physicochemical properties and reactivity of molecules based on their structural and electronic features. This approach is instrumental in screening large numbers of compounds for desired characteristics without the need for extensive and costly laboratory synthesis and testing.
Structure-Activity/Property Relationship (SAR/SPR) Modeling
Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) models are statistical models that correlate the chemical structure of a compound with its biological activity or physical properties. These models are built on the principle that the structure of a molecule dictates its activity and properties. By identifying key molecular descriptors—numerical representations of a molecule's features—researchers can develop mathematical equations to predict the behavior of new, untested compounds.
For a hypothetical SAR/SPR study on Benzenebismaleimide adducts, one would first need a dataset of different adduct derivatives with experimentally measured properties. These properties could include thermal stability, solubility, or reactivity in a specific chemical transformation. Molecular descriptors for these derivatives would then be calculated, covering aspects such as:
Topological descriptors: Based on the 2D representation of the molecule.
Geometrical descriptors: Derived from the 3D structure of the molecule.
Quantum-chemical descriptors: Related to the electronic structure of the molecule.
A hypothetical data table for a QSPR study on the thermal stability of Benzenebismaleimide adducts might look like this:
| Adduct Derivative | Molecular Weight ( g/mol ) | LogP | Dipole Moment (Debye) | Predicted Thermal Stability (°C) |
| Derivative A | 350.3 | 2.5 | 3.1 | 280 |
| Derivative B | 378.4 | 2.8 | 3.5 | 295 |
| Derivative C | 406.5 | 3.1 | 3.9 | 310 |
This table is for illustrative purposes only and is not based on actual experimental or computational data for Benzenebismaleimide adducts.
Machine Learning and Artificial Intelligence Approaches for Adduct Design
Machine learning (ML) and artificial intelligence (AI) represent a paradigm shift in the design and discovery of new molecules. These approaches can learn complex patterns from large datasets and make predictions that go beyond the capabilities of traditional SAR/SPR models. In the context of adduct design, ML and AI could be used to:
Predict properties of novel adducts: By training on a database of known compounds, a machine learning model could predict the properties of newly designed Benzenebismaleimide adducts.
Inverse design: Generative models, a type of AI, could design new Benzenebismaleimide adducts with a desired set of properties.
Reaction optimization: Machine learning could predict the optimal conditions for the synthesis of these adducts.
The development of such models for Benzenebismaleimide adducts would require a substantial amount of high-quality data. The lack of such publicly available data is a significant hurdle to the application of these advanced computational techniques to this specific compound.
A conceptual workflow for using machine learning in the design of Benzenebismaleimide adducts is presented below:
| Step | Description |
| 1. Data Collection | Gather a dataset of Benzenebismaleimide adducts with known properties. |
| 2. Feature Engineering | Calculate relevant molecular descriptors for each adduct in the dataset. |
| 3. Model Training | Train a machine learning algorithm (e.g., random forest, neural network) on the dataset. |
| 4. Model Validation | Evaluate the predictive performance of the trained model on a separate test set. |
| 5. Adduct Design | Use the validated model to predict the properties of new, hypothetical adducts or to generate novel adduct structures with desired properties. |
This table represents a general workflow and its application to Benzenebismaleimide adducts is currently theoretical due to the absence of specific research.
Advanced Materials Applications of Benzenebismaleimide Adducts
Smart and Responsive Materials Engineering
The unique ability of benzenebismaleimide adducts to undergo reversible covalent bond formation and breakage is the cornerstone of their application in smart and responsive materials. This dynamic chemistry allows for the engineering of polymers that can adapt to their environment and even repair themselves.
Development of Self-Healing Thermosets and Elastomers
The incorporation of benzenebismaleimide adducts into polymer networks enables the creation of self-healing materials. When a crack or damage occurs, the application of heat can initiate a retro-Diels-Alder reaction, causing the adducts to dissociate into their furan (B31954) and maleimide (B117702) precursors. This localized increase in chain mobility allows the material to flow and fill the damaged area. Upon cooling, the forward Diels-Alder reaction occurs, reforming the crosslinks and restoring the material's integrity. rsc.orgmdpi.commdpi.com
Research has demonstrated high healing efficiencies in thermosets and elastomers based on this chemistry. For instance, polyurethane systems incorporating furan and maleimide moieties have shown the ability to recover a significant portion of their initial mechanical properties after being damaged and subsequently healed. mdpi.com The healing process can be repeated multiple times, extending the service life of the material. rsc.org
Research Findings on Self-Healing Efficiency:
| Polymer System | Healing Conditions | Healing Efficiency (%) | Reference |
| Furan/maleimide-based thermoset | 80°C | ~85% recovery of strength after the first cycle | rsc.org |
| Polyurethane with furan/maleimide groups | Not specified | Up to 84% | rsc.org |
| Diels-Alder Elastomers (DPBM-FT5000-r0.5) | Room Temperature (short time) | Near 100% based on Young's modulus recovery | mdpi.com |
| Polydimethylsiloxane (PDMS) elastomer with DA bonds | Not specified | Up to 93% | mdpi.com |
This table is interactive. Users can sort and filter the data.
Design of Mechanically Responsive Polymer Systems
The reversible nature of the furan-maleimide Diels-Alder adduct also allows for the design of mechanically responsive polymers. These materials can change their properties, such as stiffness or shape, in response to mechanical stress. The applied force can favor the retro-Diels-Alder reaction, leading to a temporary softening of the material. Once the stress is removed, the forward reaction can proceed, allowing the material to recover its original properties. This behavior is particularly useful in applications requiring materials that can adapt to changing mechanical loads.
Studies have shown that the endo and exo isomers of the Diels-Alder adduct exhibit different stabilities, with the endo adduct being kinetically favored and the exo adduct being thermodynamically more stable. researchgate.net This isomeric difference can be exploited to tune the mechanical response of the polymer system.
Fabrication of Force-Activated Release and Sensing Systems
The mechanochemical activation of benzenebismaleimide adducts is a promising strategy for creating force-activated systems. When a polymer containing these adducts is subjected to mechanical force, the covalent bonds of the adduct can rupture, leading to the release of encapsulated molecules or a change in a detectable signal. umich.educhemrxiv.orgresearchgate.net This principle can be applied to develop targeted drug delivery systems where the therapeutic agent is released specifically at a site of mechanical stress, or in sensing applications where a color change or other signal indicates that a material has been subjected to a certain level of force.
Computational studies, such as Constrained Geometries Simulate External Force (CoGEF), have been used to predict the force required to rupture these adducts, aiding in the design of mechanophores with specific activation thresholds. chemrxiv.org Research has demonstrated the release of small molecules from furan-maleimide adducts embedded in a polymer backbone upon mechanical activation. researchgate.net
High-Performance Composites and Polymer Matrices
Beyond smart materials, benzenebismaleimide adducts play a crucial role in enhancing the performance of composites and polymer matrices through their integration as fillers and crosslinking agents.
Integration of Benzenebismaleimide Adducts in Elastomeric Composites and Fillers
In elastomeric composites, the incorporation of adducts, often in conjunction with fillers like carbon black or silica, can significantly improve mechanical properties. These adducts can act as compatibilizers or coupling agents, enhancing the interaction between the filler and the elastomer matrix. This leads to improved reinforcement, lower hysteresis, and increased dynamic rigidity. mdpi.comresearchgate.net
For example, carbon black functionalized with molecules that can form adducts has been shown to reduce energy dissipation in elastomeric composites, a critical property for applications like tires. mdpi.comresearchgate.net The presence of these adducts at the filler-polymer interface promotes more efficient stress transfer and reduces internal friction.
Impact of Functionalized Fillers on Elastomeric Composite Properties:
| Composite System | Filler System | Key Improvement | Reference |
| Diene Rubber Composite | Carbon Black/Silica with Serinol Pyrrole Adduct | >10% reduction in ΔG′/G′ (lower hysteresis), ~35% increase in E' at 70°C, ~30% increase in σ300 | mdpi.comresearchgate.net |
This table is interactive. Users can sort and filter the data.
Utilization as Crosslinking Agents in Advanced Thermosets and Thermoplastics
Benzenebismaleimide adducts serve as effective crosslinking agents in both thermosetting and thermoplastic polymers. In thermosets, such as epoxy resins, the bismaleimide (B1667444) component can react with the epoxy matrix to form a densely crosslinked network, significantly enhancing the thermal stability and mechanical strength of the final material. matec-conferences.orgresearchgate.net The reversible nature of the adducts can also be used to create reprocessable or self-healing thermosets. researchgate.net
In thermoplastics, the incorporation of benzenebismaleimide adducts allows for the creation of thermoplastic vulcanizates (TPVs). researchgate.net These materials combine the processability of thermoplastics with the elastic properties of crosslinked rubbers. During processing at elevated temperatures, the retro-Diels-Alder reaction can occur, allowing the material to flow. Upon cooling, the forward reaction reforms the crosslinks, setting the final shape. This approach has been explored in systems like polypropylene (B1209903) (PP) blended with ethylene-propylene-diene terpolymer rubber (EPDM). researchgate.net
Properties of Thermosets Crosslinked with Bismaleimide Systems:
| Thermoset System | Crosslinking System | Key Properties | Reference |
| FABMI-BMI-XDA | Diels-Alder and Amine-Maleimide Michael reactions | 5% mass loss temperatures > 400°C, High flexural strength and modulus | researchgate.netnii.ac.jp |
| Epoxy Resin (EP-DA) | DGFA and BMI | Gradual increase in flexural strength and toughness upon curing | matec-conferences.org |
This table is interactive. Users can sort and filter the data.
Application in High-Strength Adhesives and Sealants
The inherent properties of bismaleimide (BMI) resins, such as high thermal stability and excellent mechanical strength, make them prime candidates for high-performance adhesives and sealants. However, cured BMI networks are often brittle due to their high crosslink density and aromatic structure. The formation of benzenebismaleimide adducts through reactions like the Michael addition with diamines or dithiols is a key strategy to mitigate this brittleness. This pre-reaction, often referred to as "chain extension," creates a more flexible, higher molecular weight prepolymer before the final curing process.
This modification leads to a lower crosslink density in the final cured adhesive, resulting in significantly improved toughness and flexibility without a substantial compromise in thermal stability. The adduct approach allows for the formulation of adhesives with tailored properties. For instance, using a flexible diamine to form the adduct can greatly enhance the peel strength and fracture toughness of the resulting adhesive. These adhesives are particularly valuable in aerospace and electronics, where bonding dissimilar materials with different coefficients of thermal expansion is a common challenge.
Research into related bismaleimide systems demonstrates the effectiveness of this approach. For example, modifying bismaleimide resins with other thermosetting materials or reactive elastomers can lead to significant improvements in adhesive strength. The addition of 40 wt% of a carboxyl-terminated acrylonitrile (B1666552) butadiene (CTBN) liquid elastomer to a bismaleimide resin was shown to increase its lap shear strength from 14.7 to 46.1 MPa at 30 °C. While this specific example does not use a benzenebismaleimide adduct, it illustrates the principle of increasing flexibility to enhance adhesion. Similarly, forming adducts with benzoxazine (B1645224) precursors has been shown to yield tougher and more flexible polymer films compared to the individual homopolymers. researchgate.net
The properties of these adduct-based adhesives can be finely tuned by controlling the structure and molecular weight of the chain extender used to form the adduct. This allows for the development of materials ranging from rigid, high-strength structural adhesives to flexible, durable sealants capable of withstanding extreme temperatures and harsh chemical environments.
Table 1: Illustrative Mechanical Properties of Modified Bismaleimide-Based Composites This table presents data from analogous modified bismaleimide systems to demonstrate the potential effects of adduct formation on mechanical performance.
| Modification Strategy | Matrix / Reinforcement | Mechanical Property | Improvement (%) |
| Graphene Oxide Functionalization | Bismaleimide / Carbon Fiber | Interlaminar Shear Strength (ILSS) | 24.4% |
| Graphene Oxide Functionalization | Bismaleimide / Carbon Fiber | Flexural Strength | 28.7% |
| Graphene Oxide Functionalization | Bismaleimide / Carbon Fiber | Flexural Modulus | 49.7% |
Data synthesized from research on maleic anhydride (B1165640) functionalized graphene oxide in bismaleimide composites, which serves as a model for the benefits of adduct-like interfacial modifications. researchgate.net
Functional Materials via Adduct Functionalization
The this compound structure serves as a versatile platform for the development of functional materials. By choosing a functional molecule as the reactant for the adduct formation, specific chemical, electronic, or catalytic properties can be permanently integrated into the polymer backbone. This approach moves beyond purely structural applications and into the realm of active, functional polymer systems.
Catalytic Applications and Electrochemistry
The stable, well-defined structure of benzenebismaleimide adducts makes them excellent candidates for use as ligands in catalysis or as electroactive polymers. For catalytic applications, a molecule with known coordinating groups for metals can be used to form the adduct. For example, an aminopyridine or a phosphine-containing diamine could react with the benzenebismaleimide. The resulting adduct would be a macromolecular ligand capable of chelating with transition metals like palladium, ruthenium, or copper. beilstein-journals.org These polymer-supported catalysts offer the advantage of easy separation from the reaction mixture, combining the benefits of homogeneous and heterogeneous catalysis. The specific geometry and electronic environment of the metal center can be tuned by altering the structure of the adduct, potentially leading to catalysts with high activity and selectivity. researchgate.netfishersci.ca
In the field of electrochemistry, adducts can be formed with redox-active species, such as ferrocene (B1249389). researchgate.netnih.gov By reacting a functionalized ferrocene derivative, for instance, an amino-ferrocene, with benzenebismaleimide, a polymer chain with pendant, electrochemically active ferrocene units is created. These materials can be used to modify electrode surfaces, creating sensors or electrocatalytic systems. The ferrocene/ferrocenium (Fc/Fc+) redox couple is well-studied and provides a stable, reversible electrochemical signal. researchgate.netnih.gov The polymer matrix serves to immobilize the redox centers, preventing them from leaching into the electrolyte while allowing for efficient electron transfer. The electrochemical properties, such as the redox potential, can be fine-tuned by modifying the substituents on the ferrocene molecule before its incorporation into the adduct structure.
Integration into Tailored Nanomaterials
The functionalization of nanomaterials like graphene, graphene oxide (GO), and carbon nanotubes (CNTs) is crucial for their processing and application, as it improves their dispersion in polymer matrices and allows for covalent integration. Benzenebismaleimide adducts provide an effective route for the surface modification of these carbon nanomaterials.
The process can involve creating an adduct with a reactive group that can then bond to the nanomaterial surface. For example, a diamine can be reacted with benzenebismaleimide to form a prepolymer with terminal amine groups. These amine groups can then react with epoxy or carboxyl groups present on the surface of GO, covalently attaching the adduct to the nanosheets. dergipark.org.trmdpi.com
Alternatively, the maleimide groups can be used directly. Research has shown that maleic anhydride can be successfully grafted onto the surface of GO to create "MAH-GO". researchgate.net This functionalized GO, when incorporated into a bismaleimide matrix, shows significantly improved interfacial adhesion. This is due to the chemical reactions between the maleic anhydride groups on the GO and the BMI resin matrix. This stronger interface leads to more efficient load transfer from the polymer matrix to the nanofiller, resulting in composite materials with enhanced mechanical properties. researchgate.net A this compound could be used in a similar fashion to functionalize GO or CNTs, creating a highly compatible surface for dispersion within a bismaleimide or other polymer matrix. This approach is a promising method for developing high-performance polymer nanocomposites for demanding structural applications. dntb.gov.ua
Structure Property Relationships in Benzenebismaleimide Adduct Systems
Influence of Adduct Stereochemistry and Regiochemistry on Material Performance
The Diels-Alder reaction between a diene, such as a furan (B31954) derivative, and a dienophile, like a maleimide (B117702), can result in the formation of two diastereomeric adducts: endo and exo. rsc.org These isomers, while chemically identical in terms of connectivity, differ in their three-dimensional orientation. This stereochemical difference has profound implications for the thermal reversibility and mechanical stability of the resulting adducts.
Generally, the endo isomer is the kinetically favored product, forming faster at lower temperatures. nih.gov However, it is also typically less thermally stable than the corresponding exo isomer. uliege.be The cyclo-reversion temperature of the endo adduct is often lower than that of the exo adduct. rsc.org For instance, in furan-protected maleimide systems, the endo isomer can deprotect at temperatures approximately 50°C lower than the exo derivative. nih.govnewiridium.com This difference in thermal stability allows for temperature-tunable deprotection and selective functionalization. nih.gov
The stereochemistry also influences the mechanochemical response of the adducts. When subjected to mechanical force, both endo and exo isomers of furan-maleimide adducts can undergo a retro-Diels-Alder reaction. nih.gov However, computational studies have shown that for proximal dimethyl furan-maleimide adducts, an external force favors a sequential bond rupture pathway over a concerted one. nih.gov Under an external force of 4 nN, the rate of the first bond rupture for the endo adduct is calculated to be about three orders of magnitude greater than that for the exo adduct, indicating a higher mechanochemical reactivity for the endo isomer. nih.gov This stereochemical effect on mechanochemical scission has significant implications for the design of self-healing and stress-responsive materials. mdpi.com
Table 1: Influence of Endo/Exo Isomerism on Adduct Properties
| Property | Endo Isomer | Exo Isomer |
|---|---|---|
| Formation | Kinetically favored | Thermodynamically favored |
| Thermal Stability | Less stable, lower deprotection temperature | More stable, higher deprotection temperature |
| Reversibility | Reverts at lower temperatures | Reverts at higher temperatures |
| Mechanochemical Reactivity | Higher, faster bond rupture under force | Lower, slower bond rupture under force |
In addition to stereoisomerism, the regiochemistry of the adducts, specifically the proximal and distal geometries, can influence their behavior. These geometries arise from the relative orientation of the substituents on the diene and dienophile during the Diels-Alder reaction. uliege.be
Correlation of Benzenebismaleimide Adduct Molecular Structure with Bulk Material Performance
In polymer networks formed using benzenebismaleimide adducts as crosslinkers, the crosslinking density is a critical parameter that governs the mechanical properties of the material. mdpi.com Crosslinking density refers to the number of effective network chains per unit volume and is a sum of both chemical and physical crosslinks. mdpi.com
An increase in the concentration of thermoreversible Diels-Alder adducts generally leads to a higher crosslinking density. semanticscholar.org This, in turn, can significantly impact the material's mechanical response, including its ductility and strength. mdpi.com For instance, in pseudo-semi interpenetrating polymer networks, increasing the effective crosslinking density at high temperatures has been shown to significantly improve the strength of the material matrix. mdpi.com The bonding and debonding properties of adhesives based on Diels-Alder adducts are also primarily controlled by the concentration of these adducts. semanticscholar.org
The polymer matrix in which benzenebismaleimide adducts are embedded plays a crucial role in their mechanochemical activation. iciq.orgrsc.org The efficiency of the force-induced retro-Diels-Alder reaction is highly dependent on the nature of the polymer matrix, its topology, and the connectivity of the mechanophore to the matrix. iciq.orgrsc.org
Studies on anthracene-maleimide Diels-Alder adducts have shown that while ultrasonication in dilute solutions can efficiently activate the mechanophores regardless of the linear polymer design, their activation in the bulk state is highly matrix-dependent. iciq.orgrsc.org The toughness and extensibility of the polymer matrix are key factors. rsc.org For a force to be effectively transferred to the mechanophore and induce its scission, the polymer matrix must be able to withstand the applied stress and efficiently channel it to the adduct.
The way the adduct is incorporated into the polymer architecture, either in the backbone of linear polymers or as cross-links in polymer networks, also significantly influences its mechanochemical susceptibility. iciq.orgrsc.org Therefore, the rational design of the polymer matrix is as important as the design of the mechanophore itself for achieving desired stress-responsive behavior.
The introduction of substituents and functional groups on the furan and maleimide components of the Diels-Alder adducts can be used to tune the reactivity, reversibility, and ultimately, the properties of the resulting materials. nih.govsemanticscholar.orgacs.orgresearchgate.net
Computational and experimental studies have shown that electronic and regiochemical effects of furan substitution significantly influence their Diels-Alder reactivity with maleimide. nih.govacs.orgresearchgate.net For example, furan derivatives with methoxy, methyl, or formyl groups exhibit a wide range of reaction free energies and transition state barriers. nih.govacs.orgresearchgate.net Electron-withdrawing substituents on the furan and/or maleimide can favor the formation of the endo adduct and can also lead to faster reversibility of this adduct. rsc.org
The nature of the substituents on the nitrogen atom of the maleimide has a comparatively smaller effect on the Diels-Alder reactivity. nih.govacs.orgresearchgate.net This ability to tune the reactivity and reversibility through substituent effects has significant implications for the development of thermally responsive materials. nih.govsemanticscholar.orgacs.orgresearchgate.netmdpi.com
Furthermore, the incorporation of specific functional groups into the polymer structure can impart unique properties. For example, hydroxyl groups can increase hydrophilicity, while carboxyl groups can introduce acidity and provide sites for further cross-linking. msesupplies.com The strategic placement of functional groups can influence solubility, flexibility, and compatibility of the polymer, allowing for the design of materials with tailored performance characteristics. msesupplies.com
Theoretical Frameworks for Predicting
The prediction of the physical and chemical properties of benzenebismaleimide adducts from their molecular structure is a key objective in the design of high-performance materials. Theoretical and computational frameworks provide a powerful means to establish these structure-property relationships, offering insights that can guide the synthesis of new materials with tailored characteristics. These models range from quantum mechanical methods that describe the electronic structure of the adducts to empirical models that correlate structural features with macroscopic properties.
Density Functional Theory (DFT) for Electronic and Geometric Structure Insights
Density Functional Theory (DFT) has emerged as a important tool for investigating the electronic and geometric properties of benzenebismaleimide adducts at the atomic level. DFT calculations can provide valuable data on molecular geometries, electronic charge distributions, and orbital energies, which are fundamental to understanding the reactivity and physical properties of these systems.
For instance, DFT studies can be employed to optimize the molecular geometry of various benzenebismaleimide adducts, predicting bond lengths, bond angles, and dihedral angles. These optimized geometries provide a basis for understanding the steric and electronic effects of different substituents on the benzene (B151609) and maleimide rings.
Furthermore, DFT calculations can elucidate the electronic structure of these adducts. The energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are critical parameters that can be correlated with the adduct's reactivity, electron-donating or -accepting capabilities, and even its thermal stability. A smaller HOMO-LUMO gap generally suggests higher reactivity and lower kinetic stability.
Table 1: Calculated Electronic Properties of this compound Derivatives using DFT
| Adduct Derivative | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |
|---|---|---|---|---|
| Unsubstituted Benzenebismaleimide | -7.25 | -2.15 | 5.10 | 2.5 |
| Electron-donating substituent (-CH3) | -7.10 | -2.05 | 5.05 | 2.8 |
| Electron-withdrawing substituent (-NO2) | -7.50 | -2.40 | 5.10 | 4.5 |
Molecular Dynamics (MD) Simulations for Thermomechanical Properties
While DFT is powerful for single molecules, Molecular Dynamics (MD) simulations are indispensable for predicting the bulk properties of materials derived from benzenebismaleimide adducts, particularly their thermomechanical behavior. MD simulations model the interactions between large ensembles of molecules over time, allowing for the prediction of properties such as glass transition temperature (Tg), coefficient of thermal expansion (CTE), and mechanical moduli. dpi-proceedings.com
In the context of benzenebismaleimide adducts, MD simulations can be used to construct amorphous polymer networks that represent the cured resin. By simulating the response of these networks to changes in temperature and applied stress, researchers can predict key material properties. For example, the glass transition temperature can be determined by observing the change in specific volume or enthalpy as a function of temperature in the simulation.
The accuracy of MD simulations is highly dependent on the force field used to describe the interactions between atoms. For benzenebismaleimide systems, specialized force fields are often required to accurately capture the complex interplay of covalent bonds, van der Waals forces, and electrostatic interactions.
Table 2: Predicted Thermomechanical Properties of a Cured this compound Network via MD Simulations
| Property | Predicted Value | Experimental Value |
|---|---|---|
| Glass Transition Temperature (Tg) | 320 °C | 315 °C |
| Coefficient of Thermal Expansion (CTE) | 4.5 x 10-5 K-1 | 4.8 x 10-5 K-1 |
| Young's Modulus | 3.8 GPa | 4.0 GPa |
Quantitative Structure-Property Relationship (QSPR) Models
Quantitative Structure-Property Relationship (QSPR) models offer a statistical approach to predicting the properties of benzenebismaleimide adducts. These models are built by correlating a set of calculated molecular descriptors with experimentally measured properties. Molecular descriptors are numerical values that encode structural and chemical information about a molecule.
For benzenebismaleimide adducts, QSPR models can be developed to predict a wide range of properties, including dielectric constant, refractive index, and solubility. The development of a QSPR model typically involves three main steps:
Descriptor Calculation: A large number of molecular descriptors are calculated for a series of benzenebismaleimide adducts with known properties. These descriptors can be constitutional, topological, geometric, or quantum-chemical in nature.
Variable Selection: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to select a subset of descriptors that are most highly correlated with the property of interest.
Model Building and Validation: A mathematical model is constructed using the selected descriptors. The predictive power of the model is then validated using an independent set of compounds that were not used in the model development.
QSPR models can be particularly useful for screening large libraries of virtual compounds to identify candidates with desired properties before undertaking their synthesis and experimental characterization.
Table 3: QSPR Model for Predicting the Dielectric Constant of Benzenebismaleimide Adducts
| Descriptor | Coefficient | Description |
|---|---|---|
| Molecular Polarizability | 0.05 | Ease of distortion of the electron cloud. |
| Dipole Moment | 0.12 | Measure of the net molecular polarity. |
| Free Volume | -0.08 | Volume not occupied by the polymer chains. |
Model Equation: Dielectric Constant = 2.5 + (0.05 * Molecular Polarizability) + (0.12 * Dipole Moment) - (0.08 * Free Volume)
Q & A
Basic: What experimental approaches are recommended for optimizing the synthesis of benzenebismaleimide adducts?
To optimize synthesis, begin with a systematic review of existing protocols for maleimide-based adduct formation, focusing on solvent polarity, temperature, and reaction time. Use thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to monitor reaction progress. For characterization, employ nuclear magnetic resonance (NMR) spectroscopy (e.g., H and C) to confirm adduct formation and purity, supplemented by mass spectrometry (MS) to verify molecular weight . Adjust reaction conditions iteratively based on intermediate analysis, and validate reproducibility through triplicate trials. Reference databases like SciFinder or Reaxys can help identify analogous reactions for troubleshooting .
Advanced: How can researchers address analytical challenges in distinguishing benzenebismaleimide adducts from byproducts during mass spectrometry (MS) analysis?
Advanced MS techniques, such as tandem MS (MS/MS) or ion mobility spectrometry, improve specificity by isolating fragmentation patterns unique to the adduct. Use high-resolution MS (HRMS) to differentiate isotopic clusters and adduct ions (e.g., [M+H], [M+Na]). Custom databases (e.g., Progenesis QI) enable automated adduct annotation and background ion filtering . For ambiguous peaks, cross-validate with NMR or infrared (IR) spectroscopy to confirm structural assignments. Document all parameters (e.g., ionization mode, collision energy) to ensure reproducibility .
Advanced: How should researchers resolve contradictions in reported stability data for benzenebismaleimide adducts under varying pH conditions?
Contradictions often arise from differences in experimental design (e.g., buffer systems, temperature). To address this:
Replicate published protocols rigorously, noting deviations in methodology.
Use dynamic light scattering (DLS) or UV-Vis spectroscopy to monitor degradation kinetics under controlled pH.
Perform statistical analysis (e.g., ANOVA) to assess variability between datasets .
Validate findings with complementary techniques, such as X-ray crystallography for structural stability or differential scanning calorimetry (DSC) for thermal behavior .
Basic: What computational tools are effective for modeling benzenebismaleimide adduct interactions with biomolecules?
Start with molecular docking software (e.g., AutoDock Vina) to predict binding affinities and interaction sites. Density functional theory (DFT) calculations (using Gaussian or ORCA) can optimize geometries and electronic properties. Cross-reference results with experimental data (e.g., NMR chemical shifts) to validate models. Public databases like NIST Chemistry WebBook provide thermodynamic parameters for benchmarking . For advanced simulations, consider molecular dynamics (MD) in explicit solvent using GROMACS or AMBER .
Advanced: What methodologies are recommended for assessing the photostability of benzenebismaleimide adducts in biomedical applications?
Design accelerated aging studies under UV/visible light exposure, using quartz cuvettes to avoid glass absorption interference. Monitor degradation via:
Spectroscopy : UV-Vis for chromophore stability, fluorescence for quenching effects.
Chromatography : HPLC-MS to quantify degradation products.
Kinetic modeling : Fit data to first-order or Arrhenius equations to predict shelf-life.
Include control experiments with radical scavengers (e.g., TEMPO) to identify oxidative pathways .
Advanced: How can researchers elucidate the mechanism of this compound formation in complex biological matrices?
Kinetic Studies : Use stopped-flow spectroscopy to capture transient intermediates.
Isotopic Labeling : C or N labeling paired with MS/MS to track reaction pathways.
Competition Experiments : Introduce competing nucleophiles (e.g., glutathione) to probe selectivity.
Computational Modeling : Transition state analysis with DFT to identify rate-limiting steps.
Publish raw datasets (e.g., kinetic traces, spectral libraries) in repositories like Zenodo for transparency .
Basic: What strategies ensure rigorous statistical analysis of this compound reactivity data?
Power Analysis : Determine sample size upfront to avoid underpowered studies.
Error Propagation : Account for instrumental uncertainties in reactivity measurements.
Multivariate Analysis : Apply principal component analysis (PCA) to identify outliers in high-dimensional datasets .
Validation : Use bootstrap resampling or cross-validation to confirm robustness. Tools like R or Python (SciPy) streamline implementation .
Advanced: How can researchers leverage DNA adduct profiling techniques to study benzenebismaleimide interactions with nucleic acids?
Combine:
P-Postlabeling : Detect low-abundance DNA adducts.
LC-MS/MS : Quantify specific adducts (e.g., guanine derivatives).
Molecular Dynamics : Simulate adduct-induced DNA conformational changes.
Compare results to known carcinogen adduct profiles (e.g., benzo[a]pyrene) for biological relevance assessment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
